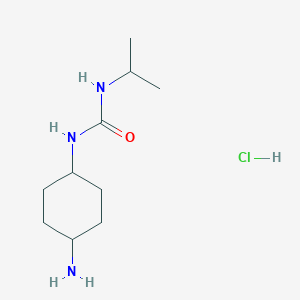![molecular formula C8H8BrN3 B1449024 3-Bromo-1,5-dimethyl-1H-pyrazolo[4,3-b]pyridine CAS No. 1783714-16-8](/img/structure/B1449024.png)
3-Bromo-1,5-dimethyl-1H-pyrazolo[4,3-b]pyridine
Übersicht
Beschreibung
3-Bromo-1,5-dimethyl-1H-pyrazolo[4,3-b]pyridine is a chemical compound with the empirical formula C6H4BrN3. It has a molecular weight of 198.02 . This compound is a derivative of pyrazolo[3,4-b]pyridine .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . For instance, one study reported the synthesis of 38 pyrazolo[3,4-b]pyridine derivatives based on scaffold hopping and computer-aided drug design .Molecular Structure Analysis
The molecular structure of 3-Bromo-1,5-dimethyl-1H-pyrazolo[4,3-b]pyridine is characterized by the presence of a pyrazolo[3,4-b]pyridine core, which is a purine analogue . This core is substituted at the 3-position with a bromine atom and at the 1,5-positions with methyl groups .Wissenschaftliche Forschungsanwendungen
Kinase Inhibition
Pyrazolo[3,4-b]pyridines have shown remarkable versatility in the design of kinase inhibitors. This scaffold interacts with kinases through multiple binding modes, making it a critical component in the development of kinase inhibitors targeting a broad range of kinase targets. These inhibitors are designed to bind to the hinge region of the kinase, with some achieving additional interactions within the kinase pocket to enhance potency and selectivity. The unique structural elements of pyrazolo[3,4-b]pyridine allow it to serve as a key scaffold in kinase inhibitor design, often providing advantages in terms of intellectual property, inhibitor activity, physical properties, or synthetic flexibility (Steve Wenglowsky, 2013).
Medicinal Chemistry and Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is highlighted for its significant role in drug discovery, showcasing a broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. Structure-activity relationship (SAR) studies emphasize the medicinal chemists' interest in this scaffold, with numerous lead compounds derived for various disease targets. This highlights the potential for further exploitation of this scaffold in developing drug candidates, with the review outlining relevant synthetic strategies and significant biological properties alongside SAR studies (S. Cherukupalli et al., 2017).
Heterocyclic N-oxide Molecules in Drug Applications
Heterocyclic N-oxide derivatives, including those from pyrazolo[4,3-b]pyridine structures, have demonstrated vital roles in various areas such as metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications. These compounds have shown anticancer, antibacterial, and anti-inflammatory activities, underscoring their importance in advanced chemistry and drug development investigations. The review emphasizes the significance of heterocyclic N-oxide derivatives in organic syntheses, catalysis, and drug applications, providing insights into their potential for future research (Dongli Li et al., 2019).
Regioselectivity in Bromination
Research into the regioselectivity of bromination in unsymmetrical dimethylpyridines, related to pyrazolo[4,3-b]pyridine structures, helps in understanding the inductive effect of nitrogen in the ring on bromination processes. This is crucial for synthesizing specific derivatives and understanding the chemical behavior of these compounds under free radical bromination conditions (Rajesh Thapa et al., 2014).
Eigenschaften
IUPAC Name |
3-bromo-1,5-dimethylpyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-4-6-7(10-5)8(9)11-12(6)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBJVAXVDGIHAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)N(N=C2Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1,5-dimethyl-1H-pyrazolo[4,3-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



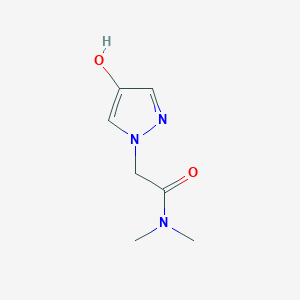
![1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]propylamine hydrochloride](/img/structure/B1448942.png)


![6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide](/img/structure/B1448948.png)
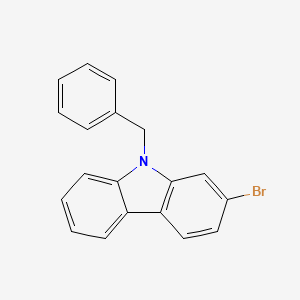
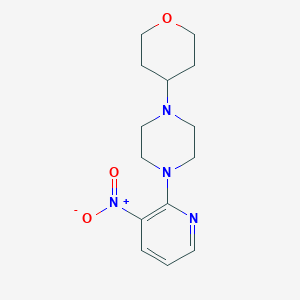

![9-amino-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one hydrochloride](/img/structure/B1448955.png)
![5H,7H,8H-pyrano[4,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B1448956.png)

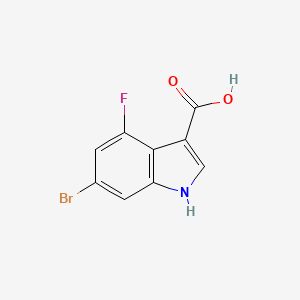
![1-[6-(2-Methoxyphenyl)pyridin-3-yl]-ethanone](/img/structure/B1448961.png)
